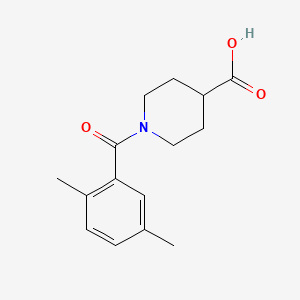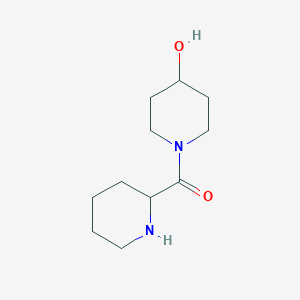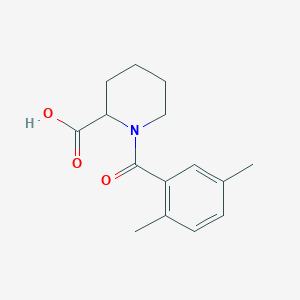![molecular formula C14H18F3NO5S B1369901 [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is a complex organic compound that features a trifluoromethanesulfonic acid group and a tert-butoxycarbonylamino-ethyl-phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino-ethyl-phenyl group: This can be achieved through the reaction of an appropriate phenyl compound with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the trifluoromethanesulfonic acid group: This step involves the reaction of the intermediate product with trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate may be used in the development of pharmaceuticals. Its structural features could be exploited to design molecules with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties may be beneficial in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate would depend on its specific application. Generally, the trifluoromethanesulfonic acid group can act as a strong acid, facilitating various chemical reactions. The tert-butoxycarbonylamino-ethyl-phenyl group can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Acid Esters: These compounds share the trifluoromethanesulfonic acid group but differ in the ester moiety.
tert-Butoxycarbonylamino-ethyl-phenyl Esters: These compounds share the tert-butoxycarbonylamino-ethyl-phenyl group but differ in the acid moiety.
Uniqueness
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is unique due to the combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18F3NO5S |
|---|---|
Molecular Weight |
369.36 g/mol |
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO5S/c1-13(2,3)22-12(19)18-9-8-10-4-6-11(7-5-10)23-24(20,21)14(15,16)17/h4-7H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
QQRSFTFFNIRYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)





![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
